molecular formula C23H20ClN3OS B3036293 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 339100-22-0

2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No.: B3036293
CAS No.: 339100-22-0
M. Wt: 421.9 g/mol
InChI Key: QQBUDJLGRGALAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide is a complex organic compound featuring a benzimidazole core, a chlorophenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the benzimidazole intermediate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the chlorophenyl intermediate with a thiol compound, often under basic conditions to facilitate the nucleophilic attack.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzimidazole ring, leading to various reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like nitro, alkyl, or halogen groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration, alkyl halides for alkylation, and halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a candidate for various organic synthesis applications.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of the benzimidazole ring, known for its biological activity, makes it a promising candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with biological targets such as enzymes or receptors is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their function. The chlorophenyl group may enhance binding affinity or specificity, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methylacetamide
  • 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide
  • 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfanylmethyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-26(18-7-3-2-4-8-18)23(28)15-27-21-10-6-5-9-20(21)25-22(27)16-29-19-13-11-17(24)12-14-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBUDJLGRGALAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135194
Record name 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339100-22-0
Record name 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339100-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chlorophenyl)thio]methyl]-N-methyl-N-phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2-(((4-Chlorophenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.